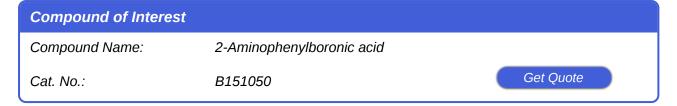


What are the physical and chemical properties of 2-aminophenylboronic acid?

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A Technical Guide to 2-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **2-aminophenylboronic acid**, a versatile compound utilized in various fields of chemical synthesis and drug development. The information is presented to support advanced research and development applications.

Core Physical and Chemical Properties

2-Aminophenylboronic acid, also known as 2-aminobenzeneboronic acid, is an organic compound featuring both an amino group and a boronic acid moiety on a benzene ring.[1][2] This bifunctional nature is key to its diverse reactivity and applications. It typically appears as a white to light yellow crystalline powder.[1][2]

Table 1: Physical Properties of **2-Aminophenylboronic Acid**



Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ BNO ₂	[1][3]
Molecular Weight	136.946 g/mol	[3]
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	179-180 °C	[3]
Solubility	Soluble in water, alcohols, and some organic solvents.	[1]

Note: The hydrochloride salt form is also common, with a molecular weight of 173.41 g/mol and a melting point range of 145-156 $^{\circ}$ C.[4][5]

Table 2: Chemical and Safety Properties

Property	Value / Information	Source(s)
CAS Number	5570-18-3	[1][2][3]
рКа	The pKa of phenylboronic acid is 8.83; the amino group influences this value.	[6]
Stability	Relatively stable under recommended storage conditions (cool, dark, inert atmosphere).[1][7] It is hygroscopic and sensitive to moisture.[8][9][10]	
InChI Key	DIRRKLFMHQUJCM- UHFFFAOYSA-N	[3]
Primary Hazards	Irritating to eyes, respiratory system, and skin.[1] Harmful if swallowed, inhaled, or in contact with skin.[1]	



Structural and Reactivity Analysis

The unique arrangement of an amino group ortho to the boronic acid allows for intramolecular interactions that influence its reactivity. Boronic acids are mild Lewis acids and are generally stable and easy to handle.[6]

Key Reactive Characteristics:

- Suzuki-Miyaura Coupling: 2-Aminophenylboronic acid is a key substrate in palladiumcatalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.[11][12][13]
- Ester Formation: The boronic acid moiety readily undergoes condensation reactions with diols (like pinacol) to form boronate esters.[6] This is often used for protection or to modify solubility and reactivity.
- Sensing Applications: The Lewis acidic boron center can reversibly bind with diols, a property
 exploited in the development of sensors for saccharides and other biologically relevant
 molecules.[2][4]
- Amide Formation: The amino group can participate in standard amine chemistry, such as acylation and amidation.

Logical Relationship: Structure to Application

The diagram below illustrates how the distinct functional groups of **2-aminophenylboronic acid** dictate its primary applications in chemical synthesis.

Caption: Relationship between functional groups and applications.

Spectral Data

Characterization of **2-aminophenylboronic acid** is typically performed using standard analytical techniques.

¹H NMR (300 MHz, CD₃OD): A complex multiplet is observed in the aromatic region (δ 6.69-7.75 ppm) corresponding to the four protons on the benzene ring.[2] The protons of the -NH₂ and -B(OH)₂ groups are often broad and may exchange with the solvent.



- 13C NMR: Signals corresponding to the six aromatic carbons would be expected.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.[14]

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining reliable and reproducible results. Below are representative protocols for common operations involving **2-aminophenylboronic acid**.

The melting point is a crucial indicator of purity.[15][16] Impurities typically depress and broaden the melting range.[15][17]

Objective: To accurately determine the melting point range of a solid sample of **2-aminophenylboronic acid**.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar).[15][16]
- Capillary tubes (sealed at one end).[15][18]
- Spatula, mortar, and pestle.

Procedure:

- Sample Preparation: Ensure the **2-aminophenylboronic acid** sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[19]
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (1-2 mm height) should enter the tube.[18]
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[17]
- Measurement:

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- Place the loaded capillary tube into the heating block of the melting point apparatus.[15]
 [19]
- For an unknown or to find an approximate range, heat the sample rapidly (10-20 °C/min).
 [17]
- For an accurate measurement, prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
 [15][17]
- Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ T₂.[15][16][18]

Experimental Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of boronic acids.[20] However, their analysis can be challenging due to on-column hydrolysis of boronate esters or the poor retention of the polar boronic acids.[21][22][23] The workflow below outlines a general approach.



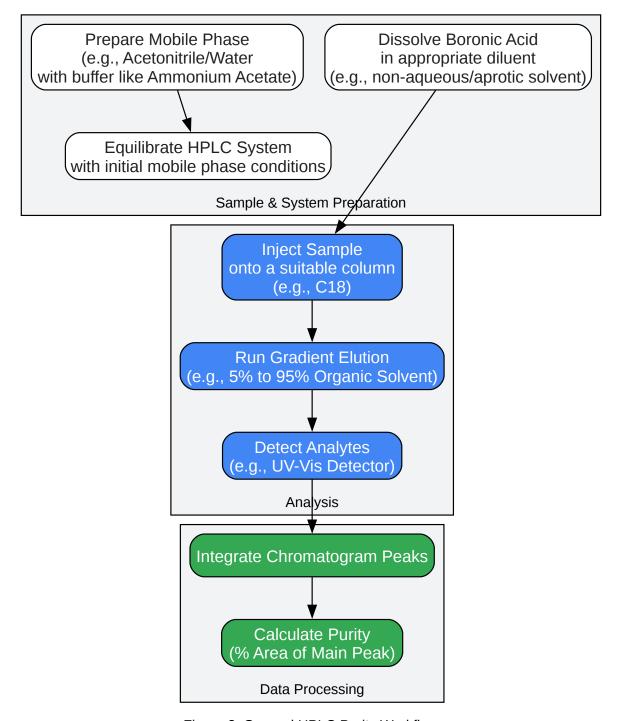


Figure 2: General HPLC Purity Workflow

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Caption: Workflow for HPLC purity analysis of boronic acids.

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This protocol provides a general framework for the palladium-catalyzed coupling of **2-aminophenylboronic acid** with an aryl halide.

Objective: To synthesize a 2-amino-substituted biphenyl derivative.

Materials:

- 2-Aminophenylboronic acid (1.2 equivalents)
- Aryl halide (e.g., Aryl Bromide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 equivalents)[24]
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), often with a small amount of water.
 [12][24]
- Schlenk flask or pressure vessel, stir bar, condenser.

Procedure:

- Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, **2-aminophenylboronic acid**, and the base.
- Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe.
- Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.[24]
- Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir overnight.[24]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
 until the starting material is consumed.

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- Workup:
 - Cool the reaction to room temperature.
 - Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, rinsing with an organic solvent like ethyl acetate.[24]
 - Transfer the filtrate to a separatory funnel and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[25]
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl product.[24]

Catalytic Cycle: Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling is a well-defined catalytic cycle involving Palladium(0) and Palladium(II) species.



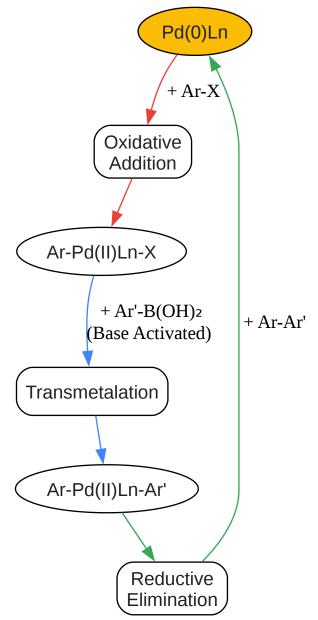


Figure 3: Suzuki-Miyaura Catalytic Cycle

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Caption: The key steps of the Suzuki-Miyaura reaction.

Handling and Storage

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[7][8] Due to its hygroscopic nature, protection from moisture is critical to prevent degradation.[8][9][10]



Handling: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust. [8] Ensure eyewash stations and safety showers are readily accessible.[8]

Conclusion

2-Aminophenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its physical stability, coupled with the versatile reactivity of its dual functional groups, ensures its continued importance. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in a research and development setting.

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